

2-Amino-N-isopropylbenzenesulfonamide CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-N-isopropylbenzenesulfonamide
Cat. No.:	B1317803

[Get Quote](#)

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-N-isopropylbenzenesulfonamide**, a key chemical intermediate with significant potential in therapeutic development. This document details its chemical properties, supplier information, and explores its role in the synthesis of targeted therapeutic agents.

Chemical Identity and Properties

2-Amino-N-isopropylbenzenesulfonamide is an organic compound featuring a sulfonamide group attached to an aniline core. Its structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

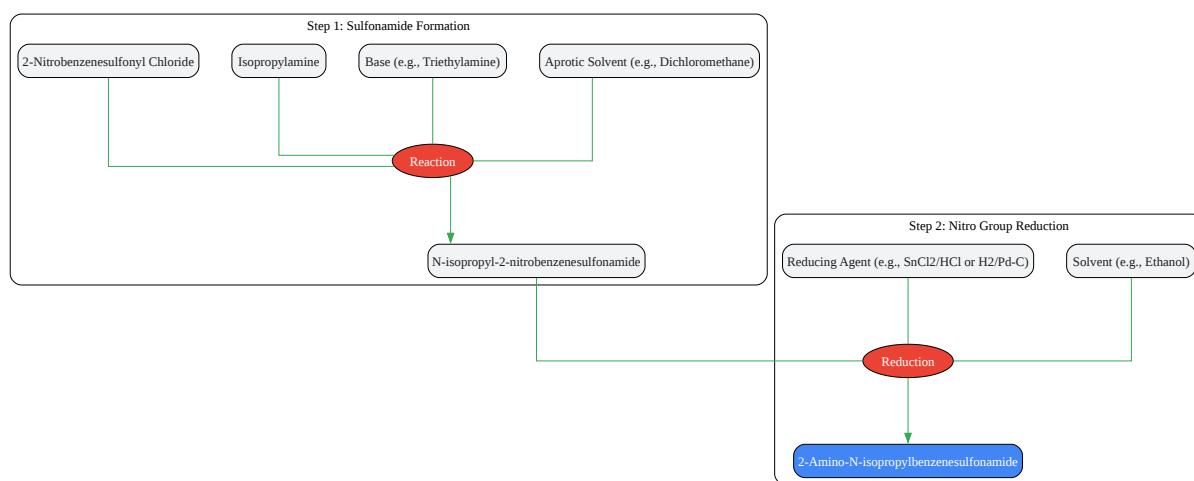
Property	Value	Reference
CAS Number	761435-31-8	[1] [2]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[3]
Molecular Weight	214.29 g/mol	[3]
IUPAC Name	2-amino-N-(propan-2-yl)benzenesulfonamide	
Canonical SMILES	CC(C)NS(=O)(=O)C1=CC=CC=C1N	
InChI Key	NIUZLEBXTLRCKA-UHFFFAOYSA-N	[3]

Supplier Information

2-Amino-N-isopropylbenzenesulfonamide is commercially available from various chemical suppliers. Researchers can procure this intermediate for laboratory and development purposes.

Table 2: Sourcing Information

Supplier	Location	Additional Information
BLD Pharm	Global	Offers various quantities for research and development. [4]
ChemicalBook	Global	Provides product information and supplier listings. [2]
Toronto Research Chemicals	Canada	
Santa Cruz Biotechnology	USA	
A2B Chem	USA	
BOC Sciences	USA	


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Amino-N-isopropylbenzenesulfonamide** is not readily available in public literature, a general approach can be inferred from the synthesis of analogous sulfonamides and the closely related 2-amino-N-isopropylbenzamide.

General Synthetic Approach

The synthesis would likely involve the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine, followed by the reduction of the nitro group to an amine.

Experimental Workflow: Hypothetical Synthesis

[Click to download full resolution via product page](#)

Caption: Hypothetical two-step synthesis of **2-Amino-N-isopropylbenzenesulfonamide**.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for **2-Amino-N-isopropylbenzenesulfonamide** is not widely published. The following tables provide predicted chemical shifts and characteristic vibrational frequencies based on the analysis of structurally similar compounds.

Table 3: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 6.6	m	4H	Aromatic protons
~ 4.8	br s	2H	-NH ₂
~ 4.6	br s	1H	-SO ₂ NH-
~ 3.6	septet	1H	-CH(CH ₃) ₂
~ 1.2	d	6H	-CH(CH ₃) ₂

Table 4: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 148	C-NH ₂
~ 133	C-SO ₂
~ 132	Ar-CH
~ 129	Ar-CH
~ 118	Ar-CH
~ 116	Ar-CH
~ 46	-CH(CH ₃) ₂
~ 23	-CH(CH ₃) ₂

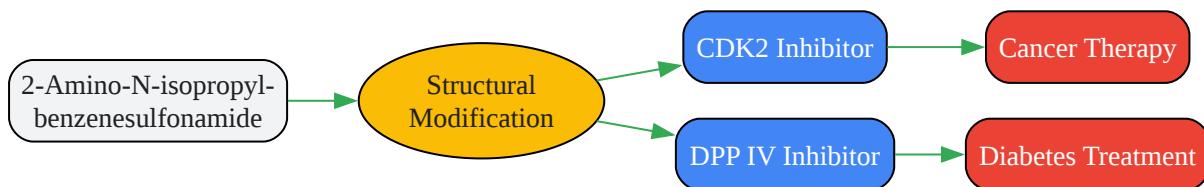
Table 5: Predicted IR Data

Wavenumber (cm ⁻¹)	Assignment
3400 - 3200	N-H stretching (amine and sulfonamide)
3100 - 3000	Aromatic C-H stretching
2980 - 2850	Aliphatic C-H stretching
~ 1620	N-H bending
1350 - 1300	Asymmetric SO ₂ stretching
1170 - 1140	Symmetric SO ₂ stretching

Table 6: Predicted Mass Spectrometry Data

m/z	Assignment
214.08	[M] ⁺ (Molecular Ion)
199.05	[M - CH ₃] ⁺
156.03	[M - C ₃ H ₇ N] ⁺
106.04	[C ₆ H ₄ NH ₂ S] ⁺
92.05	[C ₆ H ₆ N] ⁺

Role in Drug Discovery and Development


2-Amino-N-isopropylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various therapeutic agents. Its chemical structure is particularly amenable to modifications for creating targeted enzyme inhibitors.

Enzyme Inhibition Strategies

This intermediate is being explored for its utility in developing inhibitors for key enzymes implicated in disease progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[\[1\]](#)

- CDK2 Inhibitors: CDK2 is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. Derivatives of **2-Amino-N-isopropylbenzenesulfonamide** are under investigation for their potential to selectively block CDK2 activity, thereby preventing the proliferation of cancer cells.[1]
- DPP IV Inhibitors: DPP IV inhibitors are an established class of drugs for the management of type 2 diabetes. The structural scaffold of **2-Amino-N-isopropylbenzenesulfonamide** provides a foundation for the synthesis of novel DPP IV inhibitors with enhanced binding affinity and selectivity.[1]

Logical Relationship: From Intermediate to Therapeutic Application

[Click to download full resolution via product page](#)

Caption: Role of **2-Amino-N-isopropylbenzenesulfonamide** in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. nbinno.com [nbinno.com]
2. 2-amino-N-isopropylbenzenesulfonamide | 761435-31-8 [chemicalbook.com]
3. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 761435-31-8|2-Amino-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. [2-Amino-N-isopropylbenzenesulfonamide CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317803#2-amino-n-isopropylbenzenesulfonamide-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b1317803#2-amino-n-isopropylbenzenesulfonamide-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com